molecular formula C40H51NO13 B14085754 10-Decarbomethoxyaclacinomycin A CAS No. 76264-91-0

10-Decarbomethoxyaclacinomycin A

Cat. No.: B14085754
CAS No.: 76264-91-0
M. Wt: 753.8 g/mol
InChI Key: OXPCRXLITLBLEY-UHFFFAOYSA-N
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Description

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic produced by the bacterium Streptomyces galilaeus. This compound is known for its anti-tumor and antibacterial properties, particularly against gram-positive bacteria. It is a derivative of aclacinomycin, which is part of a class of antibiotics known for their cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Decarbomethoxyaclacinomycin A involves multiple steps, starting from aclacinomycin T. The key steps include the removal of the methyl group from the C-15 position by aclacinomycin methyl esterase (RdmC) and the subsequent decarboxylation at the C-10 position by aclacinomycin-10-hydroxylase (RdmB) . These reactions are typically carried out in vitro using enzymes derived from Streptomyces purpurascens .

Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Streptomyces galilaeus MA144-Mlt mutant strain KE303. This method allows for the large-scale production of the compound, which is then purified for various applications.

Chemical Reactions Analysis

Types of Reactions: 10-Decarbomethoxyaclacinomycin A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives, which can have different biological activities .

Scientific Research Applications

10-Decarbomethoxyaclacinomycin A has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the biosynthesis and modification of anthracyclines.

    Biology: The compound is used to investigate the mechanisms of antibiotic resistance and the role of specific enzymes in bacterial metabolism.

    Medicine: Due to its anti-tumor properties, it is studied for its potential use in cancer therapy.

    Industry: The compound’s antibacterial properties make it useful in developing new antibiotics and disinfectants.

Mechanism of Action

The mechanism of action of 10-Decarbomethoxyaclacinomycin A involves its interaction with DNA. The compound intercalates into DNA, disrupting the replication and transcription processes, which leads to cell death . The primary molecular targets are the enzymes involved in DNA synthesis and repair, such as topoisomerases .

Comparison with Similar Compounds

10-Decarbomethoxyaclacinomycin A is similar to other anthracyclines like daunorubicin, doxorubicin, and aclacinomycin A. it is unique due to its specific modifications at the C-10 and C-15 positions, which confer distinct biological activities . Similar compounds include:

  • Daunorubicin
  • Doxorubicin
  • Aclacinomycin A
  • Auramycin A
  • Sulfurmycin A

These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their biological effects and therapeutic applications.

Properties

CAS No.

76264-91-0

Molecular Formula

C40H51NO13

Molecular Weight

753.8 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3

InChI Key

OXPCRXLITLBLEY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Origin of Product

United States

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